molecular formula C7H13NO2 B179551 1-Ethylpyrrolidine-2-carboxylic acid CAS No. 165552-33-0

1-Ethylpyrrolidine-2-carboxylic acid

Cat. No. B179551
M. Wt: 143.18 g/mol
InChI Key: YNXFKYXSWNIWGO-UHFFFAOYSA-N
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Description

“1-Ethylpyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 165552-33-0 . Its IUPAC name is 1-ethylproline . The molecular weight of this compound is approximately 143.19 .


Molecular Structure Analysis

The molecular formula of “1-Ethylpyrrolidine-2-carboxylic acid” is C7H13NO2 . The InChI code for this compound is 1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

The boiling point of “1-Ethylpyrrolidine-2-carboxylic acid” is approximately 243.6ºC at 760 mmHg . The flash point is around 101.1ºC . The exact mass is 143.09500 . The compound’s LogP value is 0.49320 , indicating its relative solubility in water and octanol.

Scientific Research Applications

  • Interactions with Carnosic Acid and Polymers : A study by Rodríguez-Meizoso et al. (2007) explored the interactions between carnosic acid (a potent antioxidant from rosemary) and ethylpyrrolidine methacrylate–methyl methacrylate copolymer in supercritical media. They found polar interactions between the carboxylic acid group of carnosic acid and the tertiary amine of the copolymer, suggesting charge-transfer complexes. This research has implications for using the copolymer in chromatography and purification applications (Rodríguez-Meizoso et al., 2007).

  • Derivatization Reagents in Chromatography : Morita and Konishi (2002) identified 2-(2-Aminoethyl)-1-methylpyrrolidine and similar compounds as selective derivatization reagents for carboxylic acids in high-performance liquid chromatography. This application is important for detecting and analyzing fatty acids and other carboxylic acid-containing compounds (Morita & Konishi, 2002).

  • Synthesis and Antibacterial Activity : Egawa et al. (1984) synthesized compounds with 1-ethylpyrrolidine and evaluated their antibacterial activity. Their findings contribute to the development of new antibacterial agents and further understanding of structure-activity relationships in medicinal chemistry (Egawa et al., 1984).

  • HPLC Method Development : Wang et al. (2015) developed an efficient high-performance liquid chromatography (HPLC) method for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine, demonstrating its application in analytical chemistry and pharmaceutical quality control (Wang et al., 2015).

  • Bioconjugation Mechanism Study : Nakajima and Ikada (1995) investigated the mechanism of amide formation by carbodiimide in aqueous media using 1-ethylpyrrolidine-based compounds, contributing to the understanding of bioconjugation processes in biological and medical research (Nakajima & Ikada, 1995).

  • Microwave-Assisted Synthesis and Antimicrobial Activity : Sreekanth and Jha (2020) conducted microwave-assisted synthesis of pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, exploring their antimicrobial activities. This study contributes to the field of organic synthesis and antimicrobial research (Sreekanth & Jha, 2020).

  • Synthesis and Characterization of Polypyrrole-Silica Microparticles : Maeda, Corradi, and Armes (1995) copolymerized 1-(2-Carboxyethyl)pyrrole with pyrrole in the presence of silica particles to produce carboxylic acid-functionalized polypyrrole-silica microparticles. This research is significant for developing novel materials with potential biomedical applications (Maeda et al., 1995).

  • Electrochemical Investigation of Surface Attachment Chemistry : Booth et al. (2015) conducted an in-depth electrochemical investigation of carbodiimide coupling reactions on a carboxylic acid-functionalized surface, employing 1-ethylpyrrolidine-based compounds. This study aids in optimizing conditions for biosensing and other surface chemistry applications (Booth et al., 2015).

Safety And Hazards

The safety information available indicates that “1-Ethylpyrrolidine-2-carboxylic acid” may be an irritant . Always handle with appropriate safety measures.

properties

IUPAC Name

1-ethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXFKYXSWNIWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NN Nasief, AM Said, D Hangauer - European Journal of Medicinal …, 2017 - Elsevier
Understanding subtle aspects of hydrogen bonding is a challenging but crucial task to improve our ability to design ligands with high affinity for protein hosts. To gain a deeper …
Number of citations: 10 www.sciencedirect.com

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